molecular formula C10H18O3S B1461748 Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate CAS No. 938063-63-9

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate

Cat. No.: B1461748
CAS No.: 938063-63-9
M. Wt: 218.32 g/mol
InChI Key: OSAXTZWRAGDRFI-UHFFFAOYSA-N
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Description

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate: is an organic compound with the molecular formula C10H18O3S. It is a methyl ester derivative of 3-mercaptopropanoic acid, where the mercapto group is substituted with a 2,2-dimethylbutanoyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate can be synthesized through the reaction of methyl 3-mercaptopropanoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like isopropyl acetate at low temperatures (around 2°C) to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-((2,2-dimethylbutanoyl)thio)propanoate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing it to participate in various chemical reactions. The compound can act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles. This reactivity is utilized in organic synthesis to modify molecules and study reaction mechanisms.

Comparison with Similar Compounds

    Methyl 3-mercaptopropanoate: Lacks the 2,2-dimethylbutanoyl group, making it less bulky and less reactive.

    Ethyl 3-((2,2-dimethylbutanoyl)thio)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-((2,2-dimethylpropanoyl)thio)propanoate: Similar structure but with a 2,2-dimethylpropanoyl group instead of a 2,2-dimethylbutanoyl group.

Uniqueness: Methyl 3-((2,2-dimethylbutanoyl)thio)propanoate is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts steric hindrance and affects the compound’s reactivity. This makes it a valuable reagent in organic synthesis for introducing bulky groups and studying steric effects in chemical reactions .

Properties

IUPAC Name

methyl 3-(2,2-dimethylbutanoylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3S/c1-5-10(2,3)9(12)14-7-6-8(11)13-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXTZWRAGDRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228003
Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
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Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938063-63-9
Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938063-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2,2-Dimethyl-1-oxobutyl)thio)-propanoic acid methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(2,2-dimethyl-1-oxobutyl)thio]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(2,2-dimethylbutanoyl)thio]propanoate
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Synthesis routes and methods I

Procedure details

A solution of N,N-diisopropylethylamine (19.9 mL, 120 mmol) and methyl 3-mercaptopropanoate (7.21 60 mmol) in isopropyl acetate (i-PrOAc, 100 mL) was cooled to an internal temperature of 2° C. To this vigorously stirred solution, 2,2-dimethylbutanoyl chloride (8.1 g, 60 mmol) was added dropwise over 10 min. The resulting suspension was stirred at 25° C. for 2 h. The reaction was monitored by checking the disappearance of methyl 3-mercaptopropanoate using thin-layer chromatography (TLC) on silica plates. Spots were stained with iodine (eluent: 5% EtOAc/heptane; Rf of methyl 3-mercaptopropanoate: 0.20). The reaction was quenched by addition of saturated ammonium chloride (100 mL) followed by i-PrOAc (100 mL) and the resultant mixture stirred until all solid dissolved. The phases were separated and the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL) and then water (2×50 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated under reduced pressure (45° C. bath, 50 mm Hg) to obtain a crude mixture as a pale yellow liquid. The crude mixture is subjected to column chromatography over silica gel using a heptane to 2% EtOAc:heptane gradient. Fractions comprising the pure product were combined and concentrated to afford 10.5 g (80%) of methyl 3-(2,2-dimethylbutanoylthio)propionate (DMB-S-MMP).
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Synthesis routes and methods II

Procedure details

A solution of N,N-diisopropylethylamine (19.9 mL, 120 mmol) and methyl 3-mercaptopropanoate (7.21 60 mmol) in isopropyl acetate (i-PrOAc, 100 mL) was cooled to an internal temperature of 2° C. (brine ice bath). To this vigorously stirred solution was added 2,2-dimethylbutanoyl chloride (8.1 g, 60 mmol) dropwise over 10 min. The resulting suspension was then stirred at 25° C. for 2 h. The reaction was monitored by checking the disappearance of methyl 3-mercaptopropanoate using thin-layer chromatography (TLC) on silica plates. Spots were stained with iodine (eluent: 5% EtOAc/heptane; Rf of methyl 3-mercaptopropanoate: 0.20). The reaction was then quenched by addition of saturated ammonium chloride (100 mL) followed by i-PrOAc (100 mL) and the resultant mixture was stirred until all solid dissolved. The phases were separated and the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL) and then water (2×50 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated under reduced pressure (45° C. bath, 50 mm Hg) to obtain a crude mixture as a pale yellow liquid. The crude mixture was subjected to column chromatography over silica gel using a heptane to 2% EtOAc:heptane gradient. Fractions comprising the pure product were combined and concentrated to afford 10.5 g (80%) of methyl 3-(2,2-dimethylbutanoylthio)propionate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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